1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid
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Overview
Description
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity.
Mechanism of Action
The compound seems to be a derivative of pyrrolidine, which is a basic nitrogenous heterocycle and is found in many natural alkaloids and pharmaceuticals . Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including acting as ligands for neurotransmitter receptors .
Preparation Methods
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of the pyrrolidine ring. Common synthetic routes include:
Protection of the amine group: This is usually achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect the amine group.
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Industrial production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated synthesis equipment.
Chemical Reactions Analysis
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium azide (NaN3).
Major products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid is widely used in scientific research, including:
Chemistry: It serves as a building block in organic synthesis and peptide chemistry.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into drug development and pharmacokinetics often involves this compound.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar compounds include:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid: Known for its use in peptide synthesis.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide coupling reactions.
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid: Another compound used in organic synthesis.
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid stands out due to its specific structural features and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-14(2)21-19(22(25)26)11-12-24(21)23(27)28-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPJSOLNGLRHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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